Pyrantel Tartrate

Description

Properties

IUPAC Name |

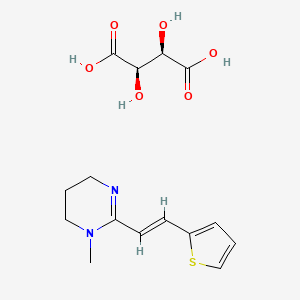

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRCYAZJKNPEQR-NIEARKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048858 | |

| Record name | Pyrantel tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-94-4 | |

| Record name | Pyrantel tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrantel hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC82VF0480 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pyrantel Tartrate

This document provides an in-depth guide to the core physicochemical properties of pyrantel tartrate, designed for researchers, scientists, and professionals in drug development. It covers essential data, experimental protocols, and the compound's mechanism of action to support further research and formulation development.

Chemical and Physical Properties

This compound is the tartrate salt of pyrantel, a pyrimidine-derivative anthelmintic agent.[1] It is a light yellow to yellow solid powder.[2] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 33401-94-4 | [2][3][4][5] |

| Molecular Formula | C₁₅H₂₀N₂O₆S (C₁₁H₁₄N₂S · C₄H₆O₆) | [3][4][5] |

| Molecular Weight | 356.39 g/mol | [3][5] |

| Appearance | Light yellow to yellow solid powder | [2] |

| Melting Point | 148-150°C | [2][6] |

| pKa (Strongest Basic) | 10.71 | [1] |

| logP (Octanol/Water) | 1.96 - 2.69 | [1] |

| UV max (in water) | 312 nm | [6] |

Solubility Profile

This compound's solubility is a critical factor for both in vitro and in vivo studies. It is soluble in dimethyl sulfoxide (DMSO) and various co-solvent formulations designed for animal studies.[3][5] Detailed solubility data is presented below.

| Solvent/Formulation | Solubility | Source(s) |

| DMSO | ≥ 34 mg/mL (95.40 mM) | [3] |

| Water | 0.118 mg/mL (for pyrantel base) | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.84 mM) | [2][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.84 mM) | [2][3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.84 mM) | [2][3] |

Note: "≥" indicates that the saturation point was not reached at the specified concentration.[3]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist

This compound functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs) located on the body wall muscles of nematodes.[3][5] Its binding to these receptors causes prolonged activation, leading to an influx of cations, which results in depolarization of the muscle cell membrane.[5] This sustained depolarization induces a state of spastic (or spasmodic) muscle paralysis in the parasitic worms, causing them to lose their grip on the host's intestinal wall and be expelled.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. GSRS [precision.fda.gov]

- 5. toku-e.com [toku-e.com]

- 6. Pyrantel [drugfuture.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of Pyrantel Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of pyrantel tartrate, a broad-spectrum anthelmintic agent. The document details its chemical identity, physicochemical properties, and mechanism of action as a nicotinic acetylcholine receptor (nAChR) agonist. Detailed experimental protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided. Furthermore, this guide illustrates the signaling pathway of this compound in nematodes, offering a deeper understanding of its pharmacological action.

Introduction

This compound is the tartrate salt of pyrantel, a tetrahydropyrimidine derivative widely used in both human and veterinary medicine for the treatment of infections caused by various intestinal nematodes, including roundworms, hookworms, and pinworms.[1][2] Its efficacy lies in its ability to act as a potent agonist at the nicotinic acetylcholine receptors (nAChRs) of nematodes, leading to spastic paralysis and subsequent expulsion of the parasites from the host's gastrointestinal tract.[3][4] A thorough understanding of its molecular structure and the availability of robust analytical methods for its characterization are crucial for quality control, formulation development, and pharmacokinetic studies.

Molecular Structure and Physicochemical Properties

This compound is formed by the reaction of pyrantel base with tartaric acid.[5] The chemical structure of this compound consists of the pyrantel cation and the tartrate anion.

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-Methyl-2-[(E)-2-(2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine tartrate | [6] |

| CAS Number | 33401-94-4 | [7] |

| Molecular Formula | C₁₁H₁₄N₂S · C₄H₆O₆ | [6] |

| Molecular Weight | 356.39 g/mol | [6] |

| Appearance | Light yellow to yellow granular solid | MedChemExpress |

| Solubility | Soluble in DMSO | TOKU-E |

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by acting as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[8] This action mimics that of the neurotransmitter acetylcholine (ACh) but with a crucial difference: pyrantel is not readily hydrolyzed by acetylcholinesterase (AChE).[1]

This leads to prolonged activation of the nAChRs, causing a persistent depolarization of the muscle cell membrane. The sustained influx of cations results in spastic muscle contraction, leading to paralysis of the worm.[3] The paralyzed parasite loses its grip on the intestinal wall of the host and is subsequently expelled by peristalsis.[1]

The nAChRs in nematodes are heteropentameric ligand-gated ion channels composed of various subunits, such as UNC-29 and UNC-38 in C. elegans and their orthologs in parasitic nematodes.[8] The specific subunit composition of the nAChR can influence its sensitivity to different cholinergic agonists like pyrantel.

Figure 1. Signaling pathway of this compound in nematodes.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound in pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile, methanol, and 20 mM phosphate buffer (pH 4.5) containing 0.2% triethylamine (TEA). A typical starting ratio is 12:3:85 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 314 nm.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

-

Standard Preparation:

-

Accurately weigh about 25 mg of this compound USP reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the range of the standard solutions.

-

-

Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

Figure 2. Experimental workflow for HPLC analysis.

Spectroscopic Characterization

4.2.1 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a solution of this compound in methanol at a concentration of approximately 10 µg/mL.

-

Use methanol as the blank.

-

Scan the solution from 200 to 400 nm.

-

-

Expected Result: An absorption maximum (λmax) should be observed at approximately 314 nm.[1]

4.2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% (w/w) of this compound.

-

Procedure:

-

Acquire the background spectrum of a pure KBr disc.

-

Acquire the sample spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Result: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in pyrantel (e.g., C=C, C=N, C-S of the thiophene ring) and the tartrate (e.g., O-H, C=O, C-O).

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Expected Result: The ¹H NMR spectrum will show characteristic signals for the protons of the tetrahydropyrimidine ring, the vinyl group, the thiophene ring, and the methyl group. The tartrate moiety will also show characteristic proton signals. The ¹³C NMR spectrum will show corresponding signals for all unique carbon atoms in the molecule.

Synthesis

A general method for the synthesis of this compound involves the reaction of a pyrantel compound with a tartaric acid methanol solution.[2]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, characterization, and mechanism of action of this compound. The presented analytical protocols offer a foundation for the quality control and further research of this important anthelmintic drug. The elucidation of its signaling pathway provides valuable insights for drug development professionals aiming to understand and potentially improve upon its therapeutic effects. It should be noted that while extensive data is available for pyrantel salts, specific X-ray crystallography data for this compound is not readily found in the public domain.

References

- 1. CN104292242B - Pyrantel compound and preparation, as well as preparation method and application of pyrantel compound and preparation - Google Patents [patents.google.com]

- 2. CN104292242A - Pyrantel compound and preparation, as well as preparation method and application of pyrantel compound and preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. View of A VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PYRANTEL PAMOATE AND PRAZIQUANTEL IN BULK AND PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]

- 7. researchgate.net [researchgate.net]

- 8. pharmascholars.com [pharmascholars.com]

Pyrantel Tartrate: A Technical Guide on its Cholinergic Agonist Activity in Helminths

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrantel is a widely utilized anthelmintic that exerts its effect through potent cholinergic agonism, specifically targeting nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] This action induces a characteristic spastic paralysis in susceptible helminths, leading to their expulsion from the host.[1][3] This technical guide provides an in-depth analysis of the molecular mechanism of pyrantel, summarizes key quantitative data on its efficacy, details relevant experimental protocols for its study, and presents visual diagrams of its signaling pathway and associated experimental workflows. The focus is on the L-subtype of nematode nAChRs, the primary target of pyrantel, distinguishing its selective action from effects on host receptors.[3][4]

Mechanism of Action: Selective Cholinergic Agonism

Pyrantel functions as a selective agonist for a subgroup of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[1][5] This binding action mimics that of the native neurotransmitter, acetylcholine (ACh), but with prolonged effect.

The key events in pyrantel's mechanism of action are:

-

Receptor Binding: Pyrantel preferentially binds to the L-subtype of nematode nAChRs.[3][4] These receptors are ligand-gated ion channels composed of different subunits, with studies on Ascaris suum suggesting that receptors rich in an UNC-29-like subunit are more sensitive to pyrantel.[3][6]

-

Channel Activation: Upon binding, pyrantel locks the nAChR in an open conformation.[7]

-

Ion Influx: This prolonged activation leads to a significant influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell.[1][8]

-

Depolarization: The sustained influx of positive ions causes persistent depolarization of the muscle cell membrane.[1][8]

-

Spastic Paralysis: This state of constant depolarization leads to irreversible muscle contraction, resulting in a spastic paralysis of the helminth.[3]

-

Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[2]

At higher concentrations, pyrantel can also exhibit open-channel blocking effects, which may modulate the initial agonistic response.[1][7] Its selectivity is attributed to the pharmacological differences between nematode and mammalian nAChRs, although at toxic doses, some effects on host receptors can be observed.[1][9]

Signaling Pathway Diagram

The following diagram illustrates the molecular cascade initiated by pyrantel at the neuromuscular junction of a helminth.

Quantitative Data on Pyrantel Activity

The efficacy of pyrantel varies between helminth species and developmental stages. The following tables summarize key quantitative metrics from published literature.

Table 1: In Vitro Efficacy of Pyrantel

| Helminth Species | Metric | Value | Notes |

| Ascaris suum | pEC₅₀ | 7.24[10][11] | pEC₅₀ is the negative log of the EC₅₀ value. |

| Ascaris suum | EC₅₀ | ~10 µM[1][4] | Effective concentration for causing muscle contraction. |

| Necator americanus | IC₅₀ (L3 Larvae) | 2.0 mg/mL[10][11] | Concentration for 50% inhibition of third-stage larvae. |

| Necator americanus | IC₅₀ (Adult) | 7.6 mg/mL[10][11] | Concentration for 50% inhibition of adult worms. |

| A. suum Muscle Vesicles | Channel Conductance | 41 pS (main), 22.4 pS (sub)[7] | Single-channel conductance activated by 0.1 µM pyrantel. |

Table 2: In Vivo Efficacy of Pyrantel

| Host Species | Helminth Species | Dose | Efficacy Metric | Result |

| Hamsters | Ancylostoma ceylanicum | 10 mg/kg (single, p.o.) | Worm Burden Reduction | 87.2%[10][11] |

| Hamsters | Ancylostoma ceylanicum | 10 mg/kg (single, p.o.) | Worm Expulsion Rate | 63.4%[10][11] |

| Humans | Hookworm | Single Dose | Cure Rate | 32%[12] |

| Humans | Ascaris lumbricoides | Single Dose | Cure Rate | 88%[12] |

| Humans | Enterobius vermicularis (Pinworm) | Single Dose | Cure Rate | 96.3%[12] |

Key Experimental Protocols

The investigation of pyrantel's cholinergic activity relies on several key methodologies. These protocols are foundational for screening new anthelmintic compounds and understanding their mechanisms of action.

Electrophysiological Recording from Helminth Muscle

This technique directly measures the effects of pyrantel on the electrical properties of nematode muscle cells.[13]

Objective: To characterize the ion channel activation and membrane depolarization caused by pyrantel.

Methodology:

-

Preparation: Isolate a section of the helminth body wall, typically from Ascaris suum, and dissect to expose the somatic muscle cells.[14] The preparation is pinned out in a recording chamber filled with an appropriate physiological saline solution.

-

Recording: A sharp microelectrode is inserted into a muscle cell to measure the resting membrane potential. A two-electrode voltage-clamp configuration can be used to control the membrane potential and record the currents flowing across the membrane.[13]

-

Drug Application: Pyrantel tartrate is introduced into the bath solution at varying concentrations. The resulting changes in membrane potential (depolarization) or inward currents (ion influx) are recorded.

-

Data Analysis: Dose-response curves are generated by plotting the change in membrane potential or current against the pyrantel concentration. This allows for the determination of parameters like the EC₅₀.[4]

In Vitro Motility (Worm Tracking) Assay

This high-throughput screening method assesses the paralytic effect of compounds by quantifying worm movement.[15][16]

Objective: To determine the IC₅₀ of pyrantel by measuring the inhibition of larval or adult worm motility.

Methodology:

-

Preparation: Synchronized cultures of helminths (e.g., L3 larvae of Haemonchus contortus or the model nematode Caenorhabditis elegans) are prepared and dispensed into 96-well microtiter plates.[15][17]

-

Compound Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells to achieve a range of final concentrations. Control wells receive only the solvent.

-

Monitoring: The plates are placed in an automated worm tracking system. These systems use video capture and software analysis to quantify worm movement over time (e.g., 24-72 hours).[16] Parameters such as the "motility index" or total distance moved are recorded.

-

Data Analysis: The motility data is normalized to the solvent control. The IC₅₀ value—the concentration of pyrantel that reduces motility by 50%—is calculated using non-linear regression analysis.[15]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for high-throughput screening of anthelmintic compounds like pyrantel.

Conclusion

This compound remains a cornerstone of anthelmintic therapy due to its selective and potent agonistic activity on nematode L-type nicotinic acetylcholine receptors. Its ability to induce rapid, spastic paralysis provides a clear and effective mechanism for parasite expulsion. The methodologies detailed herein—electrophysiology and automated motility screening—are crucial for both elucidating the fine details of this mechanism and for the discovery of next-generation anthelmintics that may target similar or novel pathways. A thorough understanding of pyrantel's pharmacology, supported by robust quantitative data, is essential for professionals engaged in the development of new strategies to combat helminth infections.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]

- 7. The action of pyrantel as an agonist and an open channel blocker at acetylcholine receptors in isolated Ascaris suum muscle vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Treatment Options and Considerations for Intestinal Helminthic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological recording from parasitic nematode muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiology of Ascaris muscle and anti-nematodal drug action | Parasitology | Cambridge Core [cambridge.org]

- 15. mdpi.com [mdpi.com]

- 16. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]

- 17. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Degradation Products of Pyrantel Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrantel tartrate is a widely used anthelmintic agent in veterinary medicine for the treatment of parasitic infections. Ensuring its chemical stability throughout its shelf life is critical for maintaining its efficacy and safety. This technical guide provides a comprehensive overview of the chemical stability of this compound, its potential degradation products, and the methodologies used to assess its stability profile. The information presented herein is based on publicly available scientific literature and regulatory guidelines.

Chemical Stability of this compound

The stability of an active pharmaceutical ingredient (API) like this compound is influenced by various environmental factors, including pH, temperature, light, and oxygen. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, general information suggests its susceptibility to hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The stability of this compound in aqueous solutions is dependent on the pH. While detailed kinetic studies for this compound are not readily found, it is anticipated that the ester-like linkage in the tartrate salt and the amidine functional group in the pyrantel base could be susceptible to hydrolysis under acidic and basic conditions.

Oxidative Stability

This compound may be susceptible to oxidative degradation. The thiophene ring and the vinyl group in the pyrantel molecule are potential sites for oxidation.

Photostability

This compound is known to be sensitive to light. Exposure to ultraviolet (UV) light can lead to isomerization of the trans-double bond to the cis-isomer, which is a known impurity. It is recommended to protect all solutions containing this compound from light[1].

Thermal Stability

The thermal stability of this compound is an important parameter for determining appropriate storage and handling conditions. While comprehensive studies on the thermal degradation products of this compound are not widely published, it is a standard component of forced degradation studies.

Potential Degradation Products

Forced degradation studies on pyrantel and its salts have identified several potential degradation products. The primary degradation pathways appear to be isomerization and hydrolysis.

Table 1: Potential Degradation Products of this compound

| Degradation Product Name | Chemical Structure | Formation Condition |

| cis-Pyrantel Tartrate | Isomer of pyrantel with a cis configuration at the vinyl double bond. | Photolytic (UV exposure)[1] |

| (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide | Proposed hydrolytic degradation product. | Hydrolysis[2][3] |

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not explicitly available in the literature. However, based on the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), a general framework for conducting such studies can be outlined.

General Forced Degradation Protocol

A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., methanol:water). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N to 1 N hydrochloric acid and kept at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N to 1 N sodium hydroxide and kept at a specified temperature (e.g., 60°C) for a defined period.

-

Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and kept at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature for a defined period.

-

Photolytic Degradation: The stock solution is exposed to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

-

Thermal Degradation: The solid drug substance is exposed to dry heat at a specified temperature (e.g., 80°C) for a defined period.

Samples are withdrawn at appropriate time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A reported stability-indicating LC method for this compound in medicated formulations can be adapted for this purpose[4][5].

Table 2: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Acetonitrile, glacial acetic acid, diethylamine, and water (94:2.5:1:2.5)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 313 nm or 236 nm and 316 nm[1][3] |

| Injection Volume | 5 µL or 100 µL[1] |

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Forced degradation experimental workflow.

Proposed Degradation Pathway of Pyrantel

Potential degradation pathways of pyrantel.

Conclusion

This technical guide summarizes the available information on the chemical stability and degradation products of this compound. While specific quantitative data is limited in the public domain, the information gathered from studies on pyrantel and its other salts, along with general principles of drug degradation, provides a solid foundation for researchers and drug development professionals. The key degradation pathways appear to be photo-isomerization to the cis-isomer and hydrolysis of the amidine group. Further detailed forced degradation studies, coupled with structural elucidation of the resulting degradation products using techniques like LC-MS and NMR, are necessary to build a complete stability profile for this compound. The provided experimental framework based on ICH guidelines offers a starting point for such investigations.

References

- 1. premierconsulting.com [premierconsulting.com]

- 2. The kinetic disposition of pyrantel citrate and pamoate and their efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Pyrantel Tartrate for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the identification and characterization of Pyrantel Tartrate. This compound is a widely used anthelmintic agent effective against a range of intestinal nematodes.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and identity of this active pharmaceutical ingredient (API). This document outlines the principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound.

Physicochemical Properties of this compound

-

Chemical Name: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine tartrate (1:1)[3]

-

CAS Number: 33401-94-4[4]

-

Molecular Formula: C₁₁H₁₄N₂S · C₄H₆O₆[4]

-

Molecular Weight: 356.39 g/mol [4]

Spectroscopic Identification Workflow

The identification of this compound involves a multi-faceted approach, employing various spectroscopic techniques to confirm its chemical structure and purity. A typical workflow for the spectroscopic analysis is outlined below.

Caption: Workflow for the spectroscopic identification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and identification of this compound, based on the absorption of ultraviolet light by the molecule's chromophores. The thiophene and conjugated double bond system in the pyrantel moiety are responsible for its characteristic UV absorption.

Experimental Protocol (based on USP monograph)

-

Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard (RS) in the specified mobile phase (Acetonitrile, glacial acetic acid, diethylamine, and water; 94:2.5:1:2.5) to a concentration of 0.42 mg/mL.[3] Protect the solution from light.[3]

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same mobile phase to achieve a final concentration of 0.42 mg/mL.[3] Protect the solution from light.[3]

-

Instrumentation: Use a suitable UV-Vis spectrophotometer.

-

Analysis: Record the UV absorption spectrum of the sample solution and the standard solution over a suitable wavelength range. The United States Pharmacopeia (USP) specifies a detection wavelength of 316 nm for the assay of this compound.[3] The absorption maximum (λmax) of pyrantel is approximately 314 nm.[5][6]

-

Identification: The UV spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution.

| Parameter | Value | Reference |

| λmax (Pyrantel) | ~314 nm | [5][6] |

| USP Detection Wavelength | 316 nm | [3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a "fingerprint" spectrum that is unique to the compound. The USP monograph specifies the use of the potassium bromide (KBr) pellet method for the IR identification of this compound.[3]

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Instrumentation: Use a suitable FT-IR spectrometer.

-

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

-

Identification: The infrared absorption spectrum of the sample should exhibit maxima at the same wavelengths as that of a similar preparation of the USP this compound RS.[3]

| Wavenumber (cm⁻¹) | Assignment (based on Pyrantel Pamoate) | Reference |

| ~3400-3200 | O-H stretching (tartaric acid) | [10][11] |

| ~3100-3000 | C-H stretching (aromatic/vinylic) | [10][11] |

| ~2950-2850 | C-H stretching (aliphatic) | [10][11] |

| ~1640 | C=N stretching | [10][11] |

| ~1600, ~1470 | C=C stretching (aromatic) | [10][11] |

| ~1250 | C-O stretching (tartaric acid) | [10][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in the structural elucidation and identification of this compound.

Experimental Protocol (General)

-

Sample Preparation:

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Analysis:

-

Acquire the ¹H and ¹³C NMR spectra.

-

Use an appropriate internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Identification: The chemical shifts, splitting patterns, and integration values of the signals in the NMR spectra should be consistent with the known structure of this compound.

| Proton (¹H) | Approximate Chemical Shift (ppm) - Pyrantel Moiety (in Pyrantel Pamoate) |

| Thiophene Protons | 6.7 - 7.3 |

| Vinylic Protons | 6.7 - 7.2 |

| -CH₂- (ring) | 3.4 - 3.5 |

| -CH₂-CH₂-CH₂- (ring) | 1.9 - 2.0 |

| N-CH₃ | 3.3 - 3.4 |

| Carbon (¹³C) | Approximate Chemical Shift (ppm) - Pyrantel Moiety (in Pyrantel Pamoate) | Reference |

| C=N | ~155 | [14] |

| Thiophene Carbons | 120 - 140 | [14] |

| Vinylic Carbons | 113 - 130 | [14] |

| -CH₂- (ring) | 48.5 | [14] |

| -CH₂-CH₂-CH₂- (ring) | 20.3 | [14] |

| N-CH₃ | 38.5 | [14] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common method for the analysis of pyrantel.

Experimental Protocol (General for LC-MS/MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

-

Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

-

Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Perform analysis in positive ion mode.

-

Monitor for the specific precursor ion of pyrantel and its characteristic product ion.

-

-

Identification: The presence of the correct precursor ion and its specific fragmentation pattern confirms the identity of pyrantel.

| Parameter | Value | Reference |

| Precursor Ion [M+H]⁺ (Pyrantel) | m/z 207.1 | |

| Product Ion (from MS/MS) | m/z 150 |

Note: The provided MS data is for the pyrantel base. The tartrate salt will dissociate in the ESI source.

Conclusion

The spectroscopic techniques of UV-Vis, FT-IR, NMR, and Mass Spectrometry collectively provide a robust and comprehensive framework for the unambiguous identification of this compound. Each technique offers unique and complementary information, ensuring the identity, purity, and quality of this important pharmaceutical compound. The experimental protocols and characteristic data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. This compound | C15H20N2O6S | CID 6434144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]

- 3. drugfuture.com [drugfuture.com]

- 4. This compound USP Reference Standard CAS 33401-94-4 Sigma-Aldrich [sigmaaldrich.com]

- 5. UV-Vis Spectrum of Pyrantel | SIELC Technologies [sielc.com]

- 6. Pyrantel | SIELC Technologies [sielc.com]

- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. akjournals.com [akjournals.com]

Pyrantel Tartrate Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pyrantel tartrate's receptor binding affinity, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs). Pyrantel is a widely used anthelmintic drug that exerts its effect by acting as a selective agonist at nematode nAChRs, leading to spastic paralysis of the parasite.[1][2] Understanding the nuances of its receptor binding is crucial for the development of new anthelmintic drugs and for combating the growing issue of drug resistance.

Mechanism of Action and Signaling Pathway

This compound is a depolarizing neuromuscular blocking agent that selectively targets nicotinic acetylcholine receptors (nAChRs) in nematodes.[3] It functions as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). The binding of pyrantel to these receptors opens non-selective cation channels, leading to an influx of positive ions and subsequent depolarization of the muscle cell membrane.[3] This sustained depolarization results in muscle contraction and ultimately, spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[2][4]

The selectivity of pyrantel for nematode nAChRs over their mammalian counterparts is a key factor in its therapeutic efficacy and safety.[5] While it can act as a partial agonist and an open-channel blocker at mammalian muscle AChRs, its potency is significantly lower than at nematode receptors.[5]

Below is a diagram illustrating the signaling pathway of this compound at the nematode neuromuscular junction.

Quantitative Binding Affinity Data

The binding affinity of this compound for nAChRs has been characterized in various studies, primarily through functional assays measuring the concentration required to elicit a half-maximal response (EC50). Direct binding affinity constants such as Ki and Kd are less commonly reported in the literature for pyrantel. The available data highlights the compound's higher potency on nematode receptors compared to mammalian ones.

| Receptor Subtype/Organism | Ligand | EC50 | Apparent Kd | Apparent Block Kd | Reference |

| Levamisole-sensitive nAChR (Nematodes) | Pyrantel | ~10 µM | - | - | [2] |

| Recombinant nAChR (Oesophagostomum dentatum) | Pyrantel | 0.4 µM | - | - | [6] |

| Somatic Muscle (Ascaris suum) | Pyrantel | 8.44 nM | - | - | [4] |

| Mammalian muscle AChR | Pyrantel | - | 17 µM | 8 µM | [5] |

| Larvae (Necator americanus) | This compound | IC50: 2.0 mg/mL | - | - | |

| Adult (Necator americanus) | This compound | IC50: 7.6 mg/mL | - | - | |

| Ascaris suum | Pyrantel | pEC50: 7.24 | - | - |

Experimental Protocols

Determining the receptor binding affinity of this compound involves a variety of experimental techniques, primarily radioligand binding assays and electrophysiological methods. Below are detailed, generalized protocols that can be adapted for specific research needs.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to nAChRs.

3.1.1. Materials

-

Receptor Source: Membranes prepared from nematode tissue (e.g., Ascaris suum muscle) or a cell line expressing the nAChR subtype of interest.

-

Radioligand: A high-affinity nAChR radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin). The choice of radioligand will depend on the specific receptor subtype being studied.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Protocol

-

Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Receptor membrane preparation.

-

Radioligand at a concentration near its Kd.

-

A range of concentrations of this compound (or buffer for total binding, and a saturating concentration of a known nAChR ligand for non-specific binding).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of pyrantel that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is used to functionally characterize the effect of pyrantel on nAChRs expressed in Xenopus oocytes.

3.2.1. Materials

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Oocyte injection system.

-

TEVC setup (amplifier, digitizer, perfusion system).

-

Recording solution (e.g., ND96).

-

This compound solutions of varying concentrations.

3.2.2. Protocol

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply this compound at various concentrations to the oocyte via the perfusion system. Record the inward current elicited by the activation of the nAChRs.

-

Data Analysis: Measure the peak current amplitude for each pyrantel concentration. Plot the normalized current response against the logarithm of the pyrantel concentration. Fit the data to the Hill equation to determine the EC50 value and the Hill coefficient.

Experimental Workflow and Logical Relationships

The following diagram outlines the typical workflow for a receptor binding affinity study.

Conclusion and Future Directions

This compound remains a cornerstone in the treatment of nematode infections due to its selective agonistic activity on parasite nAChRs. The data, primarily from functional assays, consistently demonstrates its higher potency on nematode receptors. However, there is a notable lack of comprehensive direct binding affinity data (Ki and Kd values) across a wide range of nAChR subtypes. Future research should focus on performing competitive radioligand binding studies using a variety of radioligands and receptor preparations to generate a more complete picture of pyrantel's binding profile. Such data would be invaluable for understanding the molecular basis of its selectivity, investigating mechanisms of resistance, and guiding the rational design of novel anthelmintics with improved efficacy and broader spectrums of activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular determinants of pyrantel selectivity in nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curiouser and Curiouser: The Macrocyclic Lactone, Abamectin, Is also a Potent Inhibitor of Pyrantel/Tribendimidine Nicotinic Acetylcholine Receptors of Gastro-Intestinal Worms | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vitro Pyrantel Tartrate Assay on Ascaris suum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaris suum, the large roundworm of swine, is a significant pathogen in the pork industry and serves as an excellent model organism for the human roundworm, Ascaris lumbricoides. The development of effective anthelmintics is crucial for controlling ascariasis. Pyrantel tartrate is a widely used anthelmintic that acts as a depolarizing neuromuscular blocking agent.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against both larval and adult stages of A. suum. Additionally, it outlines the signaling pathway of pyrantel's mechanism of action.

Data Presentation

The following table summarizes the quantitative data for the efficacy of this compound against Ascaris suum larvae, as determined by a larval migration inhibition assay.

| Compound | Life Stage | Assay Type | EC50 (nM) | Source |

| This compound | Larvae | Larval Migration Inhibition | 1100-4000 | [2] |

EC50 (Half maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Two primary in vitro assays are described below: a larval migration inhibition assay and an adult worm motility assay.

Protocol 1: Larval Migration Inhibition Assay

This protocol is adapted from a previously published method and is designed to assess the effect of this compound on the migratory capacity of A. suum larvae.[2]

Materials:

-

Ascaris suum eggs

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Culture medium (e.g., RPMI-1640)

-

24-well culture plates

-

Agar

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Larvae Preparation:

-

Hatch infective L3 larvae from embryonated A. suum eggs using established methods.

-

Wash the larvae several times with sterile culture medium to remove debris.

-

Adjust the larval concentration to approximately 200 larvae per 100 µL of medium.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should not exceed 1%.

-

-

Assay Setup:

-

Add 100 µL of the larval suspension to each well of a 24-well plate.

-

Add 100 µL of the appropriate this compound dilution to the test wells.

-

Add 100 µL of culture medium with 1% DMSO to the control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Migration Assessment:

-

After incubation, add an equal volume of a warm (approximately 45°C) 1.6% agar solution to each well and mix gently.

-

Allow the agar to solidify at room temperature.

-

Once solidified, add 200 µL of fresh culture medium to the top of the agar in each well.

-

Return the plate to the incubator for another 24 hours to allow the larvae to migrate out of the agar.

-

-

Data Collection and Analysis:

-

After the second incubation, carefully collect the supernatant from each well.

-

Count the number of larvae that have successfully migrated into the supernatant using a microscope.

-

Calculate the percentage of migration inhibition for each drug concentration relative to the control wells.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protocol 2: Adult Worm Motility Assay

This protocol is adapted from methods used for the in vitro maintenance and viability assessment of ascarid parasites and is suitable for evaluating the paralytic effects of this compound on adult A. suum.[3][4][5]

Materials:

-

Adult Ascaris suum worms

-

This compound

-

DMSO

-

RPMI-1640 medium, supplemented with antibiotics (e.g., penicillin-streptomycin)

-

Culture flasks or large petri dishes

-

Incubator or water bath (37°C)

-

Video recording device (optional)

-

Motility scoring system (see below)

Procedure:

-

Worm Collection and Acclimatization:

-

Collect adult A. suum from the small intestines of freshly slaughtered pigs.

-

Wash the worms thoroughly in pre-warmed (37°C) RPMI-1640 medium to remove intestinal contents.

-

Acclimatize the worms by incubating them in fresh, pre-warmed RPMI-1640 medium for at least 3 hours at 37°C. Media should be changed every 1-2 hours during this period.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the final drug concentrations by diluting the stock solution in pre-warmed RPMI-1640 medium. Ensure the final DMSO concentration does not exceed 1%.

-

-

Assay Setup:

-

Place individual or small groups of worms into culture flasks or petri dishes containing a sufficient volume of pre-warmed medium to fully immerse the worms.

-

Replace the medium with the prepared this compound solutions for the test groups and with medium containing 1% DMSO for the control group.

-

Incubate the worms at 37°C.

-

-

Motility Assessment:

-

Observe the motility of the worms at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes) after drug exposure.

-

Motility can be assessed visually using a scoring system or by recording videos for later analysis.

-

Motility Scoring System (Example):

-

5: Vigorous, sinusoidal movement.

-

4: Continuous, non-sinusoidal movement.

-

3: Intermittent, slow movement.

-

2: Movement only upon gentle prodding.

-

1: Flickering movement of the head or tail only.

-

0: No movement (paralysis).

-

-

-

Data Analysis:

-

Record the motility scores for each worm at each time point.

-

Calculate the average motility score for each treatment group.

-

Determine the time required for this compound to induce paralysis at different concentrations.

-

Mandatory Visualizations

This compound In Vitro Assay Workflow

Caption: Experimental workflows for the in vitro assays.

Signaling Pathway of this compound in Ascaris suum

Caption: Pyrantel's mechanism of action in nematodes.

References

- 1. Aspects of the pharmacology of a new anthelmintic: pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascarids exposed: a method for in vitro drug exposure and gene expression analysis of anthelmintic naïve Parascaris spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cambridge.org [cambridge.org]

Establishing a Pyrantel Tartrate Dose-Response Curve in Caenorhabditis elegans

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans is a powerful model organism for anthelmintic drug discovery and mechanism of action studies due to its genetic tractability, rapid life cycle, and well-characterized nervous system. Pyrantel tartrate is a widely used anthelmintic drug that acts as a depolarizing neuromuscular blocking agent.[1][2][3] It functions by targeting nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes, leading to sustained muscle contraction and spastic paralysis.[1][2][4][5] Establishing a precise dose-response curve for this compound in C. elegans is a critical step in quantifying its potency, identifying potential resistance mechanisms, and screening for novel anthelmintic compounds.

These application notes provide a detailed protocol for generating a reliable this compound dose-response curve in C. elegans. The protocol covers worm synchronization, drug preparation, paralysis assay execution, and data analysis.

Mechanism of Action: Neuromuscular Blockade

Pyrantel is an agonist of nematode nAChRs, which are ligand-gated ion channels essential for neuromuscular transmission.[6][7] In C. elegans, cholinergic motor neurons release acetylcholine (ACh), which binds to nAChRs on the body wall muscles, causing depolarization and muscle contraction. Pyrantel mimics the action of ACh but is not readily degraded by acetylcholinesterase, leading to prolonged receptor activation, sustained muscle depolarization, and ultimately, spastic paralysis of the worm.[1][2] The paralyzed worms are unable to maintain their position on the agar plate and are eventually expelled from the host's gastrointestinal tract in parasitic nematodes.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 3. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Handbook - Muscle System Introduction [wormatlas.org]

- 5. researchgate.net [researchgate.net]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying nAChR Function in Parasitic Nematodes Using Pyrantel Tartrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrantel tartrate is a widely used anthelmintic drug that exerts its effect by targeting nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes.[1][2][3] As a selective agonist for these receptors, pyrantel induces prolonged activation of nAChRs on the somatic muscle cells of nematodes.[4][5][6] This leads to a persistent depolarization of the muscle membrane, causing spastic paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract.[1][6][7][8] Understanding the interaction between this compound and nematode nAChRs is crucial for studying receptor function, investigating mechanisms of anthelmintic resistance, and developing novel parasite-specific therapeutics.

These application notes provide detailed protocols and quantitative data for utilizing this compound as a pharmacological tool to investigate nAChR function in parasitic nematodes.

Mechanism of Action of this compound on Nematode nAChRs

Pyrantel acts as a cholinergic agonist, specifically targeting a subtype of nAChRs in nematodes often referred to as the L-subtype, which is highly sensitive to levamisole and pyrantel.[9][10][11] In the parasitic nematode Ascaris suum, three distinct pharmacological nAChR subtypes have been identified on muscle cells: the L-subtype, the N-subtype (sensitive to nicotine and oxantel), and the B-subtype (sensitive to bephenium).[9][12] Pyrantel selectively activates the L-subtype nAChRs, which are ligand-gated ion channels.[9][10] Upon binding, pyrantel opens these channels, leading to an influx of cations and depolarization of the muscle cell membrane.[1] This sustained depolarization results in muscle contraction and spastic paralysis of the worm.[1][13]

The molecular composition of these receptors can influence their sensitivity to pyrantel. For instance, in A. suum, the co-expression of nAChR subunits Asu-UNC-38 and Asu-UNC-29 in Xenopus oocytes forms functional receptors. The stoichiometry of these subunits dramatically alters the pharmacological profile of the resulting nAChRs. A 1:5 ratio of Asu-UNC-38 to Asu-UNC-29 results in a receptor subtype with high sensitivity to pyrantel, mimicking the native L-subtype nAChR.[9][14]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In vivo efficacy of pyrantel pamoate as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]

- 10. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

Application Notes and Protocols for In Vivo Efficacy Testing of Pyrantel Tartrate against Trichinella spiralis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichinella spiralis is a parasitic nematode responsible for the zoonotic disease trichinellosis, which is primarily contracted by consuming raw or undercooked meat containing the parasite's larvae. The disease progresses through an intestinal (enteral) phase, followed by a systemic (parenteral) phase where newborn larvae migrate to and encyst within skeletal muscle tissue. Anthelmintic drugs are the primary treatment, particularly during the early stages of infection.

Pyrantel tartrate is a broad-spectrum anthelmintic agent effective against various nematode infections. Its mechanism of action involves the stimulation of nicotinic acetylcholine receptors (nAChRs) in the parasite's muscle cells.[1] This leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis of the worm.[1] The paralyzed parasites are then unable to maintain their position in the host's intestine and are expelled through peristalsis. While pyrantel salts are indicated for the treatment of trichinellosis, detailed public domain data on the in vivo efficacy of this compound specifically against the different life stages of T. spiralis is limited in recently available scientific literature.

These application notes provide a comprehensive set of protocols for evaluating the in vivo efficacy of this compound against T. spiralis in a murine model. The methodologies described are based on established experimental designs for anthelmintic testing against this parasite and are intended to serve as a detailed guide for researchers.

Data Presentation

The following tables are presented as templates for organizing and presenting quantitative data from in vivo efficacy studies of this compound against Trichinella spiralis. Note: The data presented in these tables are illustrative and intended for demonstrative purposes, as specific experimental results for this compound were not available in the searched literature.

Table 1: Efficacy of this compound against the Adult Intestinal Stage of Trichinella spiralis

| Treatment Group | Dosage (mg/kg) | Mean Adult Worm Count (± SEM) | Percent Reduction (%) |

| Infected Control (Vehicle) | 0 | 150 (± 12.5) | - |

| This compound | 25 | 45 (± 6.8) | 70.0 |

| This compound | 50 | 22 (± 4.1) | 85.3 |

| This compound | 100 | 8 (± 2.3) | 94.7 |

| Albendazole (Reference) | 50 | 12 (± 3.0) | 92.0 |

Table 2: Efficacy of this compound against the Muscle Larval Stage of Trichinella spiralis

| Treatment Group | Dosage (mg/kg) | Mean Larvae per Gram of Muscle (± SEM) | Percent Reduction (%) |

| Infected Control (Vehicle) | 0 | 25,000 (± 1,800) | - |

| This compound (Enteral Phase Treatment) | 50 | 8,750 (± 950) | 65.0 |

| This compound (Parenteral Phase Treatment) | 50 | 18,750 (± 1,500) | 25.0 |

| Albendazole (Reference) | 50 | 5,000 (± 600) | 80.0 |

Experimental Protocols

Parasite and Animal Model

-

Parasite: A well-characterized strain of Trichinella spiralis should be used, maintained through serial passage in rodents.

-

Animal Model: Male Swiss albino or BALB/c mice, 6-8 weeks old and weighing 25-30 grams, are suitable hosts. Animals should be housed in controlled conditions with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Infection of Mice

-

T. spiralis muscle larvae are recovered from a previously infected rodent by artificial digestion of minced skeletal muscle in a solution of 1% pepsin and 1% hydrochloric acid at 37°C for 2-4 hours with constant stirring.

-

The digest is filtered through gauze, and the larvae are collected by sedimentation after several washes with normal saline.

-

The number of larvae per milliliter is determined using a counting chamber under a microscope.

-

Each experimental mouse is orally infected with approximately 200-300 viable T. spiralis larvae using a gavage needle.

Drug Preparation and Administration

-

This compound is suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) or distilled water with a small amount of Tween 80 to aid suspension.

-

The drug suspension is administered orally to the mice via gavage. The volume of administration should be consistent across all groups (e.g., 0.2 mL per mouse).

-

Control groups should receive the vehicle only. A positive control group treated with a known effective drug, such as albendazole, should be included for comparison.

Efficacy Assessment against Adult Worms (Enteral Phase)

-

Treatment with this compound should be initiated 24 to 48 hours post-infection (pi) and can be administered as a single dose or as multiple doses over consecutive days.

-

On day 7 post-infection, mice are euthanized.

-

The small intestine is removed, opened longitudinally, and incubated in normal saline or phosphate-buffered saline (PBS) at 37°C for 3-4 hours.

-

The adult worms that migrate out of the intestine are then counted under a dissecting microscope.

-

The mean number of adult worms in the treated groups is compared to the infected control group to calculate the percentage reduction.

Efficacy Assessment against Muscle Larvae (Parenteral Phase)

-

To assess the effect on migrating and encysting larvae, treatment can be administered at different time points, for example, during the enteral phase (e.g., days 3-5 pi) to prevent larval development, or during the parenteral phase (e.g., days 7-14 pi).

-

On day 35 post-infection, mice are euthanized and skinned.

-

The entire carcass (excluding skin, viscera, head, and paws) is weighed and then minced.

-

The minced muscle tissue is subjected to artificial digestion as described in step 2.1.

-

The total number of larvae recovered from the digest is counted, and the number of larvae per gram of muscle tissue is calculated.

-

The mean larval count in the treated groups is compared to the infected control group to determine the percentage reduction.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on nematode muscle cells.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating this compound efficacy against T. spiralis.

References

Preparing Pyrantel Tartrate Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrantel tartrate is a widely used anthelmintic agent effective against a variety of intestinal nematodes.[1][2][3] Its primary mechanism of action is as an agonist of the nicotinic acetylcholine receptor (nAChR) in nematodes, leading to spastic muscle paralysis and subsequent expulsion of the parasite from the host.[1][4][5] Proper preparation of this compound solutions is critical for accurate and reproducible results in both in vitro and in vivo laboratory settings. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in experimental research.

Physicochemical Properties and Solubility

This compound is the tartrate salt of pyrantel.[6] While the pamoate salt of pyrantel is practically insoluble in water, the tartrate salt exhibits greater water solubility.[7] However, for research applications requiring specific concentrations and solvent systems, various organic solvents and co-solvent formulations are often employed.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Formulation | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 34 mg/mL (95.40 mM) | Saturation unknown.[8] |

| Water | 0.118 mg/mL | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.84 mM) | A clear solution is formed.[6][9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.84 mM) | A clear solution is formed.[6][9] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.84 mM) | A clear solution is formed.[6][9] |

Note: "≥" indicates that the substance is soluble at this concentration, but the saturation point has not been determined.[8][9]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound selectively targets nematode nAChRs.[5] As a depolarizing neuromuscular blocking agent, it mimics the action of acetylcholine but is not readily hydrolyzed by acetylcholinesterase.[4] This leads to prolonged activation of the nAChRs, causing an influx of cations and persistent depolarization of the muscle membrane. The resulting spastic paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract.[4][5]

References

- 1. toku-e.com [toku-e.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes: Pyrantel Tartrate as a Selective Agonist for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Introduction

Pyrantel tartrate is widely recognized as an anthelmintic agent that targets nicotinic acetylcholine receptors (nAChRs) in nematodes, causing spastic paralysis in the parasites.[1][2] Its mechanism involves potent agonism at nematode muscle nAChRs.[3] For researchers in neuroscience and drug development, pyrantel presents an interesting profile due to its differential activity on mammalian nAChRs. Notably, it acts as a low-efficacy or partial agonist on mammalian muscle nAChRs but has been identified as a potent agonist of the neuronal α7 nAChR subtype, in some cases more potent than acetylcholine itself.[3][4][5] This suggests its potential utility as a selective pharmacological tool for studying α7 nAChR function and related signaling pathways.

These notes provide an overview of this compound's selectivity, relevant signaling pathways, and detailed protocols for its characterization in a research setting.

Data Presentation: Selectivity Profile of Pyrantel

Pyrantel's utility as a research tool is defined by its selectivity across different nAChR subtypes. The following table summarizes available quantitative data on its activity.

| Receptor Subtype | Organism/Tissue | Assay Type | Parameter | Value | Reference |

| Neuronal-type | |||||

| α7 | Recombinant | Electrophysiology | Agonist | More potent than ACh | [3][4] |

| Muscle-type | |||||

| Adult Mammalian | Mammalian | Single-channel recording | Efficacy | Low-efficacy agonist | [5] |

| Nematode Muscle | Ascaris suum | Electrophysiology | EC50 | ~10 µM | [2] |

| Nematode Muscle | Ascaris suum | Single-channel recording | Agonist Activity | Confirmed Agonist | [6] |

Note: Comprehensive quantitative data (EC50, Ki) for this compound across a wide range of mammalian neuronal nAChR subtypes (e.g., α4β2, α3β4) is not extensively documented in the reviewed literature. The primary focus has been on its anthelmintic properties and its notable potency at the α7 subtype.

Signaling Pathways and Visualization